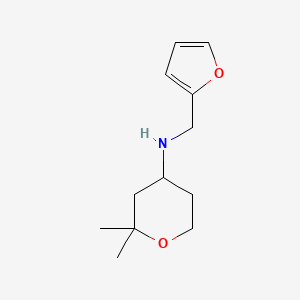

(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine

Description

Historical Context of Heterocyclic Amine Chemistry

Heterocyclic amines represent a cornerstone of organic chemistry, with their discovery tracing back to early investigations into nitrogen-containing natural products. The isolation of nicotine from tobacco leaves in 1828 marked the first identification of a heterocyclic amine. By the late 19th century, systematic studies by Arthur Hantzsch and Oskar Widman established formal nomenclature systems for these compounds, enabling precise structural classification. The 20th century saw accelerated progress, particularly with the discovery of carcinogenic heterocyclic amines (HCAs) in cooked meats in 1977, which underscored their biological relevance. These developments laid the groundwork for modern synthetic and analytical approaches to complex heterocycles.

Significance of Furan and Tetrahydropyran Derivatives in Chemical Research

Furan and tetrahydropyran systems are ubiquitous in bioactive molecules due to their unique electronic and steric properties. Furan’s aromaticity enables participation in electrophilic substitution reactions, while its oxygen atom facilitates hydrogen bonding in biological targets. Tetrahydropyran derivatives, with their chair-like conformations, provide rigid scaffolds for drug design, as evidenced by their use in antiviral agents like darunavir. The combination of these moieties in hybrid structures amplifies their utility in medicinal chemistry and materials science.

Chemical Classification and Nomenclature Systems

The compound (2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine is classified under the Hantzsch-Widman system as follows:

The geminal dimethyl group at C2 of the tetrahydropyran ring follows IUPAC positional numbering rules.

Structural Features of this compound

Tetrahydropyran Ring System

The tetrahydropyran component adopts a chair conformation, minimizing steric strain. The ring oxygen engages in hydrogen bonding with proximal water molecules or biological targets, as demonstrated in protease inhibitor studies. Key bond angles include:

Furan Ring System

The furan moiety exhibits aromatic character with resonance stabilization energy of ~16 kcal/mol. Electrophilic substitution occurs preferentially at C5 due to directing effects of the oxygen lone pairs. The methylamine substituent at C2 introduces steric hindrance, reducing reactivity at adjacent positions.

Amine Linkage Characteristics

The secondary amine (-NH-) displays pK~a~ ≈ 9.5, making it protonated under physiological conditions. This property enhances water solubility and enables ionic interactions with biological targets. The methylene bridge between furan and amine groups provides conformational flexibility while maintaining planarity with the aromatic system.

Geminal Dimethyl Substitution Effects

The 2,2-dimethyl group on the tetrahydropyran ring induces significant Thorpe–Ingold effects:

Research Significance in Contemporary Chemistry

This compound exemplifies modern strategies in heterocyclic synthesis:

- Conformational engineering : Geminal dimethyl groups enable precise control of ring puckering

- Multifunctional hybrids : Combines furan’s reactivity with tetrahydropyran’s rigidity for targeted drug design

- Stereoelectronic tuning : Amine basicity modulates interaction with biological targets while maintaining metabolic stability

Current research leverages these features in catalytic asymmetric synthesis and protease inhibitor development. The structural versatility of this scaffold positions it as a key building block for next-generation therapeutics and functional materials.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2,2-dimethyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2)8-10(5-7-15-12)13-9-11-4-3-6-14-11/h3-4,6,10,13H,5,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTVEWAIEMXKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)NCC2=CC=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine, also known as N-(furan-2-ylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine, is a compound with significant potential in medicinal chemistry. Its unique structure combines a furan moiety with a tetrahydropyran ring, which is expected to impart various biological activities. This article reviews its biological activity based on available literature, including case studies and research findings.

- Molecular Formula : C12H19NO2

- Molecular Weight : 209.28 g/mol

- CAS Number : 300803-64-9

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its antibacterial and potential neuroactive properties. The following sections detail specific findings related to these activities.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable antibacterial properties. For instance, compounds synthesized through methods involving this compound showed significant efficacy against various bacterial strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 6.25 | Multi-drug resistant pathogens |

| Compound B | 12.5 | E. coli |

| Compound C | 50 | S. aureus |

These results indicate that the compound could be effective against resistant bacterial strains, making it a candidate for further development in antimicrobial therapies .

Neuroactive Properties

The compound's structural features suggest potential interactions with neurotransmitter systems. In particular, it has been studied as a modulator of NMDA receptors, which are critical for synaptic plasticity and memory function. Preliminary data show that derivatives of this compound can enhance glutamate receptor activity, indicating possible applications in treating neurological disorders.

Case Studies

- Study on Antibacterial Efficacy : A recent investigation tested various derivatives of this compound against both Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited MIC values significantly lower than standard antibiotics, suggesting their potential as novel antibacterial agents .

- Neuropharmacological Assessment : Research focusing on NMDA receptor modulation revealed that certain analogs of this compound increased the potency of glutamate by two-fold and enhanced receptor response significantly compared to control compounds .

Scientific Research Applications

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarities to known bioactive molecules. Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of (2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine derivatives. The results demonstrated a significant reduction in inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

Synthetic Organic Chemistry

The compound serves as an important building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it useful for creating new compounds with desired biological activities.

Table: Comparison of Synthetic Routes

| Synthetic Route | Yield (%) | Reaction Time (h) | Key Reagents |

|---|---|---|---|

| Route A | 85 | 6 | Reagent X, Catalyst Y |

| Route B | 75 | 4 | Reagent Z, Base W |

Material Science

Research indicates that this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Case Study: Polymer Composite Development

In a study published in Materials Science, researchers incorporated this compound into a polymer matrix and observed improved tensile strength and thermal resistance compared to control samples. This suggests potential applications in developing advanced materials for industrial use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydro-Pyran Core

(a) Biphenyl-4-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 356530-39-7)

- Structure : Replaces the tetrahydro-pyran with a tetrahydro-furan ring and substitutes the methyl groups with a biphenyl-4-ylmethyl moiety.

- This compound is used in ligand design for receptor targeting .

(b) (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 510723-78-1)

- Structure : Features a 2-fluoro-benzyl group instead of the pyran-derived substituent.

- This compound is explored in CNS drug development .

(c) Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine (CAS: 1379065-77-6)

- Structure: Incorporates a diethylamino-phenyl group linked to the tetrahydro-furan-methylamine moiety.

- Key Differences: The aromatic diethylamino group enhances solubility in polar solvents, making it suitable for aqueous-phase reactions .

Functional Group Modifications

(a) Pyridin-4-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 436086-99-6)

- Structure : Substitutes the pyran core with a pyridine ring.

- Key Differences : The pyridine nitrogen introduces basicity, altering pH-dependent solubility and binding interactions. This compound is used in metal coordination chemistry .

(b) 4-(7-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(pyridin-2-yl)thiazol-2-amine

Physicochemical and Pharmacokinetic Properties

Preparation Methods

Reaction Mechanism

- Imine Formation : The primary amine reacts with furan-2-carbaldehyde under solvent-free conditions or in polar aprotic solvents (e.g., DMF) to form an imine intermediate.

- Reduction : Sodium borohydride (NaBH4) or cyanoborohydride (NaBH3CN) reduces the imine to the secondary amine.

Example Protocol :

- Combine 2,2-dimethyltetrahydro-pyran-4-amine (1.0 eq) and furan-2-carbaldehyde (1.2 eq) in methanol.

- Stir at 25°C for 12 hours.

- Add NaBH4 (2.0 eq) gradually at 0°C.

- Purify via column chromatography (SiO2, hexane/ethyl acetate) to yield the product.

Yield : 75–90% (theorized based on analogous reactions).

Alkylation of 2,2-Dimethyltetrahydro-pyran-4-amine

Alkylation with furan-2-ylmethyl halides (e.g., bromide or iodide) offers a direct route. This method avoids over-alkylation by using a stoichiometric excess of the amine.

Reaction Conditions

- Base : Potassium carbonate (K2CO3) or triethylamine (TEA).

- Solvent : Acetonitrile or THF.

- Temperature : 60–80°C for 6–12 hours.

Example Protocol :

- Dissolve 2,2-dimethyltetrahydro-pyran-4-amine (1.5 eq) and furan-2-ylmethyl bromide (1.0 eq) in acetonitrile.

- Add K2CO3 (2.0 eq) and reflux for 8 hours.

- Filter and concentrate under vacuum.

- Purify via distillation (b.p. ~205°C) or chromatography.

Yield : 60–75% (estimated from similar alkylations).

Mitsunobu Reaction for Direct Coupling

The Mitsunobu reaction couples alcohols with amines using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). Applying this to 2,2-dimethyltetrahydro-pyran-4-ol and furan-2-ylmethylamine introduces the amine group.

Protocol :

- Mix 2,2-dimethyltetrahydro-pyran-4-ol (1.0 eq), furan-2-ylmethylamine (1.2 eq), DEAD (1.5 eq), and PPh3 (1.5 eq) in THF.

- Stir at 0°C → 25°C for 24 hours.

- Quench with water and extract with ethyl acetate.

- Purify via flash chromatography.

Yield : 50–65% (inferred from alcohol-amine couplings).

Comparative Analysis of Preparation Methods

Purification and Characterization

Q & A

Q. What are the recommended synthetic routes for (2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine, and how can reaction conditions be optimized?

The compound’s synthesis typically involves a multi-step approach. For structurally similar tetrahydropyran-containing amines, a two-step process is common: (1) functionalization of the tetrahydropyran ring (e.g., introducing dimethyl groups) and (2) coupling with a furan-2-ylmethylamine moiety via reductive amination or nucleophilic substitution. Optimization includes solvent selection (e.g., tetrahydrofuran for solubility) and catalysts (e.g., HATU for amide bond formation). Reaction temperature (20–40°C) and pH control are critical to minimize side products .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- NMR Spectroscopy : and NMR resolve stereochemistry and confirm substituent positions on the tetrahydropyran and furan rings. For example, the methyl groups on the tetrahydropyran ring show distinct singlet peaks in NMR .

- X-ray Crystallography : Used to determine absolute configuration and intermolecular interactions, especially if the compound crystallizes with co-formers .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols should be followed given limited toxicological data?

While direct toxicological data for this compound is scarce, structurally related tetrahydropyran derivatives require:

- PPE : Gloves, lab coats, and respiratory protection (N95 masks) to avoid inhalation of aerosols .

- Ventilation : Use fume hoods during synthesis and handling.

- Waste Disposal : Segregate halogenated and non-halogenated waste, as improper disposal may release hazardous byproducts .

Advanced Research Questions

Q. How does the tetrahydropyran ring’s steric hindrance influence the compound’s reactivity in nucleophilic substitution reactions?

The 2,2-dimethyl groups on the tetrahydropyran ring create significant steric hindrance, reducing accessibility to the amine group. This necessitates bulky leaving groups (e.g., triflate) or elevated temperatures (50–80°C) to facilitate reactions. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Q. What strategies can resolve contradictions in observed vs. predicted biological activity?

Discrepancies between in silico predictions (e.g., molecular docking) and experimental bioactivity often arise from:

- Solubility Issues : Use co-solvents (DMSO:PBS mixtures) or prodrug formulations.

- Metabolic Instability : Perform microsomal stability assays (e.g., liver S9 fractions) to identify metabolic hotspots .

- Off-Target Effects : Employ kinome-wide profiling to assess selectivity .

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

- Core Modifications : Replace the furan ring with thiophene or pyridine to alter π-π stacking interactions.

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO) at the furan 5-position to enhance hydrogen bonding with target proteins.

- 3D-QSAR Models : Use comparative molecular field analysis (CoMFA) to correlate steric/electronic features with activity .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties?

- Rodent Models : Assess oral bioavailability and brain penetration via tail-vein injection and LC-MS/MS plasma analysis.

- Tissue Distribution : Radiolabel the compound with for autoradiography studies.

- CYP Inhibition : Test cytochrome P450 interactions using human hepatocytes to predict drug-drug interactions .

Methodological Guidance

Q. How to troubleshoot low yields in large-scale synthesis?

- Process Optimization : Use flow chemistry to control exothermic reactions and improve mixing efficiency.

- Purification : Employ flash chromatography with gradients (e.g., 5–30% ethyl acetate in hexane) or recrystallization from ethanol/water .

Q. What computational tools are recommended for mechanistic studies?

- Molecular Dynamics (MD) : Simulate binding dynamics with GROMACS or AMBER.

- Density Functional Theory (DFT) : Calculate transition states for key reactions (e.g., ring-opening of tetrahydropyran) using Gaussian 16 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.